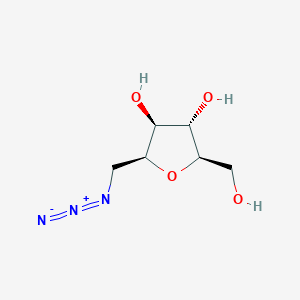
2,5-Anhydro-1-azido-1-deoxy-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-1-azido-1-deoxy-D-glucitol is a chemical compound with the molecular formula C6H11N3O4 and a molecular weight of 189.17 g/mol . It is a derivative of D-glucitol, where the hydroxyl group at the first carbon is replaced by an azido group, and the compound is anhydrous at the second and fifth positions . This compound is primarily used in research and development, particularly in the biomedical sector .
Preparation Methods
The synthesis of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol involves several steps. One common synthetic route starts with D-glucitol, which undergoes selective protection and deprotection reactions to introduce the azido group at the first carbon position. The reaction conditions typically involve the use of azidating agents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
the synthetic route described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
2,5-Anhydro-1-azido-1-deoxy-D-glucitol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while oxidation can lead to various oxidized derivatives .
Scientific Research Applications
2,5-Anhydro-1-azido-1-deoxy-D-glucitol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol involves its interaction with biological molecules. The azido group can undergo bioactivation, leading to the formation of reactive intermediates that can interact with viral proteins or enzymes . This interaction can inhibit the replication of viruses, making it a potential antiviral agent . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with viral replication processes .
Comparison with Similar Compounds
2,5-Anhydro-1-azido-1-deoxy-D-glucitol can be compared with other similar compounds such as:
Properties
Molecular Formula |
C6H11N3O4 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2-(azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-3-5(11)6(12)4(2-10)13-3/h3-6,10-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
SXQJFSPBUVMKMT-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


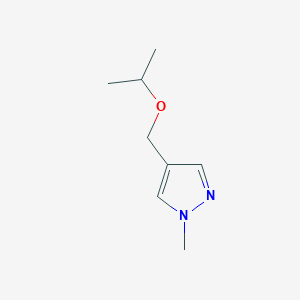
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)
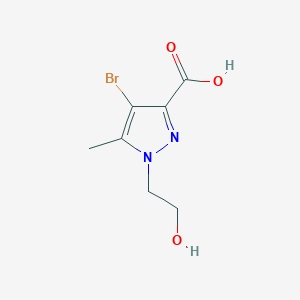
![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
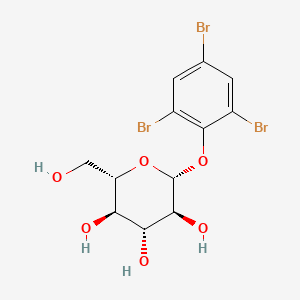
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
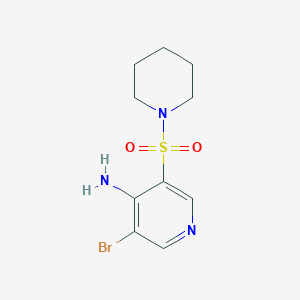
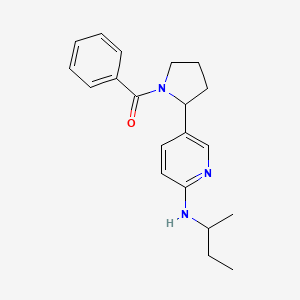
![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)
